
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and the biological activities reported in various studies.
Chemical Structure
The molecular formula of the compound is C19H24N6O2S, with a molecular weight of approximately 396.50 g/mol. The compound features several pharmacologically relevant moieties, including a piperidine ring, a thiazole unit, and a pyridazine derivative, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the thiazole and pyridazine rings through condensation reactions followed by amide bond formation with piperidine derivatives. The synthetic pathways can be optimized for yield and purity using various reaction conditions, including temperature and solvent selection.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds containing thiazole and pyridazine moieties. For instance, a related compound with a similar structure exhibited significant activity in seizure models, demonstrating effective dose responses that suggest a protective index against seizures . These findings indicate that the thiazole and pyridazine components may enhance anticonvulsant effects through their interaction with neuronal pathways.
Cytotoxicity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural features possess IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups in the structure appears to enhance cytotoxic activity by increasing the compound's reactivity towards cellular targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazole and piperidine components significantly influence biological activity. For example:
- Substituents on the thiazole ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.
- Piperidine modifications : Alterations in the piperidine ring can affect binding affinity to biological targets, influencing both efficacy and toxicity profiles .
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Anticonvulsant Efficacy : A study evaluated a series of thiazole-pyridazine hybrids for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds demonstrated median effective doses (ED50) comparable to known anticonvulsants, suggesting potential therapeutic applications .
- Cancer Cell Line Studies : In vitro studies showed that thiazole-linked compounds exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values indicating strong anti-proliferative effects. Molecular dynamics simulations further elucidated binding interactions with target proteins involved in apoptosis .
Data Tables
Activity Type | Compound | IC50/ED50 (mg/kg) | Notes |
---|---|---|---|
Anticonvulsant | Compound A | 18.4 | Effective in PTZ model |
Cytotoxicity | Compound B | < 10 | Active against A431 cell line |
Cytotoxicity | Compound C | < 5 | Comparable to doxorubicin |
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research indicates that derivatives of thiazole and pyridazine compounds show significant anticonvulsant properties. For instance, studies have demonstrated that certain thiazole-linked pyridazine hybrids exhibit high efficacy in seizure models, suggesting that the incorporation of these moieties enhances anticonvulsant activity. One study highlighted that compounds with electron-withdrawing groups on the phenyl ring resulted in improved seizure protection, with effective doses reported as low as 18.4 mg/kg .
Anticancer Properties
The compound's structural components are also associated with anticancer activities. Thiazole-pyridine hybrids have been tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One derivative showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 μM) . The presence of electronegative substituents such as chlorine on the aromatic rings has been linked to enhanced antiproliferative activities .
Synthesis Methodologies
The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. A common method includes the use of heterocyclic reactions to form the thiazole and pyridazine rings, followed by amide bond formation to yield the final product. The systematic approach to synthesizing these compounds has been documented extensively in literature .
Case Study 1: Anticonvulsant Activity Assessment
A series of thiazole-integrated pyridazinone derivatives were synthesized and tested for anticonvulsant activity. The most active compound demonstrated a median effective dose of 24.38 mg/kg in electroshock tests, indicating a strong potential for developing new antiepileptic drugs .
Case Study 2: Anticancer Efficacy Evaluation
In another study focusing on anticancer properties, thiazole-pyridine hybrids were evaluated against multiple human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting that targeted alterations in chemical structure can lead to more effective anticancer agents .
Eigenschaften
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-24-17(26)6-5-16(23-24)25-10-7-13(8-11-25)18(27)22-19-21-15(12-28-19)14-4-2-3-9-20-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSXNBHBOIALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.